molecular formula C6H8BrN3 B12331551 5-bromo-N3-methylpyridine-3,4-diamine

5-bromo-N3-methylpyridine-3,4-diamine

Cat. No.: B12331551
M. Wt: 202.05 g/mol
InChI Key: FWVBKSAWNBZHJH-UHFFFAOYSA-N
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Description

5-Bromo-N3-methylpyridine-3,4-diamine is a chemical compound with the molecular formula C6H8BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the N3 position of the pyridine ring, along with two amino groups at the 3rd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N3-methylpyridine-3,4-diamine typically involves the bromination of N3-methylpyridine-3,4-diamine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in the presence of a solvent such as acetic acid or dichloromethane, and at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N3-methylpyridine-3,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different amino and hydroxyl derivatives.

Scientific Research Applications

5-Bromo-N3-methylpyridine-3,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N3-methylpyridine-3,4-diamine involves its interaction with specific molecular targets. The bromine and amino groups can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N4-methylpyridine-3,4-diamine
  • 5-Bromopyridine-3,4-diamine
  • 3-Bromo-5-methylpyridine-4-amine

Uniqueness

5-Bromo-N3-methylpyridine-3,4-diamine is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable in specific research and industrial applications .

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

5-bromo-3-N-methylpyridine-3,4-diamine

InChI

InChI=1S/C6H8BrN3/c1-9-5-3-10-2-4(7)6(5)8/h2-3,9H,1H3,(H2,8,10)

InChI Key

FWVBKSAWNBZHJH-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=CC(=C1N)Br

Origin of Product

United States

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